molecular formula C5H3Cl2N3O3 B3220628 4,6-Dichloro-2-methoxy-5-nitro-pyrimidine CAS No. 1200-96-0

4,6-Dichloro-2-methoxy-5-nitro-pyrimidine

Cat. No. B3220628
CAS RN: 1200-96-0
M. Wt: 224 g/mol
InChI Key: WWIDJKPDVOCSNP-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-methoxy-5-nitro-pyrimidine is a chemical compound with the formula C4HCl2N3O2 . It is used as a building block in the synthesis of more complex pharmaceutical and biologically active compounds . It is also used as a reactant in the synthesis of carba-nucleosides, which are potent antagonists of ADP purinergic receptor P2Y12 on human platelets .


Synthesis Analysis

The synthesis of 4,6-Dichloro-2-methoxy-5-nitro-pyrimidine involves several steps. One method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative in ethylene glycol, followed by the construction of a triazole compound by diazotization of the obtained intermediate with a green and safer reagent “Resin-NO2” in a water and acetonitrile mixture . Another method involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-2-methoxy-5-nitro-pyrimidine consists of a pyrimidine ring with two chlorine atoms, a methoxy group, and a nitro group attached to it . The molecular weight of the compound is 193.976 .


Chemical Reactions Analysis

4,6-Dichloro-2-methoxy-5-nitro-pyrimidine is involved in various chemical reactions. For instance, it is used in the synthesis of advanced fused bistetrazole-based primary explosives through a one-step reaction that includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .


Physical And Chemical Properties Analysis

4,6-Dichloro-2-methoxy-5-nitro-pyrimidine is a grey-white solid with a melting point of 66-68°C . Its molecular formula is C4HCl2N3O2 and it has a molecular weight of 193.976 .

Mechanism of Action

While the specific mechanism of action of 4,6-Dichloro-2-methoxy-5-nitro-pyrimidine is not explicitly mentioned in the search results, it is used as a reactant in the synthesis of carba-nucleosides, which are potent antagonists of ADP purinergic receptor P2Y12 on human platelets . This suggests that the compound may play a role in inhibiting platelet aggregation.

Safety and Hazards

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

properties

IUPAC Name

4,6-dichloro-2-methoxy-5-nitropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O3/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIDJKPDVOCSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-methoxy-5-nitropyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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